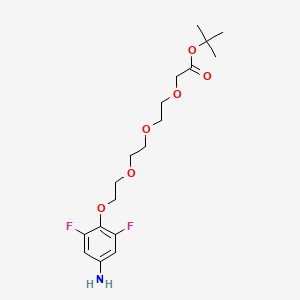
tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate: is a synthetic organic compound with the molecular formula C18H27F2NO6 . This compound is characterized by its complex structure, which includes multiple ethoxy groups and a difluorophenoxy moiety. It is primarily used in various chemical and pharmaceutical research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate typically involves multiple steps. One common method includes the reaction of 4-amino-2,6-difluorophenol with ethylene oxide to form the intermediate compound, which is then reacted with tert-butyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the difluorophenoxy group to a more reduced state, such as a hydroxy group.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity or receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(2-(2-(2-(4-amino-2,6-dichlorophenoxy)ethoxy)ethoxy)ethoxy)acetate
- tert-Butyl 2-(2-(2-(2-(4-amino-2,6-dibromophenoxy)ethoxy)ethoxy)ethoxy)acetate
- tert-Butyl 2-(2-(2-(2-(4-amino-2,6-dimethylphenoxy)ethoxy)ethoxy)ethoxy)acetate
Comparison: The uniqueness of tert-Butyl 2-(2-(2-(2-(4-amino-2,6-difluorophenoxy)ethoxy)ethoxy)ethoxy)acetate lies in its difluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its dichloro, dibromo, or dimethyl analogs .
Eigenschaften
Molekularformel |
C18H27F2NO6 |
|---|---|
Molekulargewicht |
391.4 g/mol |
IUPAC-Name |
tert-butyl 2-[2-[2-[2-(4-amino-2,6-difluorophenoxy)ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C18H27F2NO6/c1-18(2,3)27-16(22)12-25-7-6-23-4-5-24-8-9-26-17-14(19)10-13(21)11-15(17)20/h10-11H,4-9,12,21H2,1-3H3 |
InChI-Schlüssel |
MCSQKIMHHUIXON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOC1=C(C=C(C=C1F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



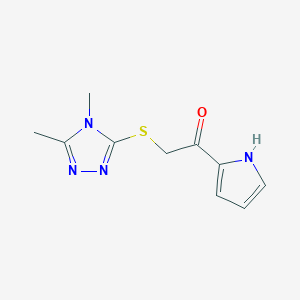
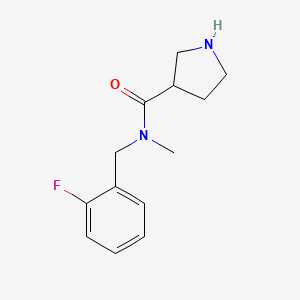
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)


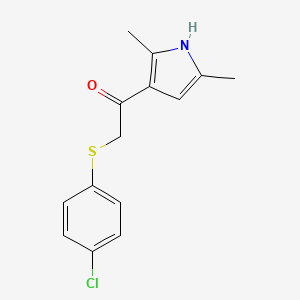
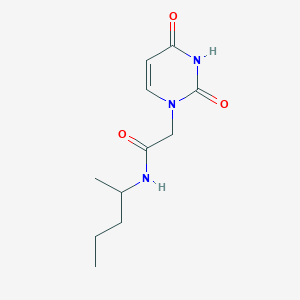
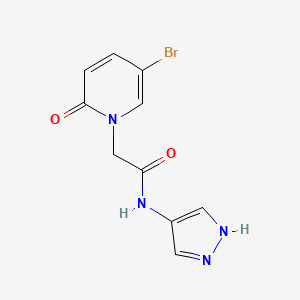
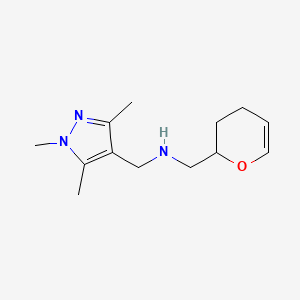
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)



